molecular formula C11H16ClNO B3364722 Oxolan-2-yl(phenyl)methanamine hydrochloride CAS No. 1181458-40-1

Oxolan-2-yl(phenyl)methanamine hydrochloride

Cat. No.: B3364722
CAS No.: 1181458-40-1
M. Wt: 213.70 g/mol
InChI Key: NCVGEMHNPJKBLJ-UHFFFAOYSA-N
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Description

Oxolan-2-yl(phenyl)methanamine hydrochloride is a substituted methanamine derivative featuring a phenyl group and an oxolan-2-yl (tetrahydrofuran-2-yl) moiety. These compounds are typically utilized as intermediates in pharmaceutical research, leveraging their amine functionality for further derivatization. Limited solubility data suggest methanol-d₄ and DMSO-d₆ as common solvents for NMR analysis in related methanamine hydrochlorides .

Properties

IUPAC Name

oxolan-2-yl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVGEMHNPJKBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-40-1
Record name 2-Furanmethanamine, tetrahydro-α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-2-yl(phenyl)methanamine hydrochloride typically involves the reaction of phenylmethanamine with an oxolane derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between phenylmethanamine and oxolane-2-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-yl(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Oxolan-2-yl(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and other industrial products.

Mechanism of Action

The mechanism of action of Oxolan-2-yl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of Oxolan-2-yl(phenyl)methanamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity NMR Solvent References
This compound* C₁₁H₁₆ClNO ~213.7 (estimated) Phenyl, oxolan-2-yl N/A Methanol-d₄/DMSO-d₆
[4-(Oxolan-2-ylmethoxy)phenyl]methanamine hydrochloride C₁₂H₁₈ClNO₂ 243.73 Oxolan-2-ylmethoxy, phenyl ≥95% N/A
(4-Methylphenyl)(phenyl)methanamine hydrochloride C₁₄H₁₆ClN 233.74 Phenyl, 4-methylphenyl N/A N/A
Furan-2-yl methanamine hydrochloride C₅H₈ClNO 133.58 Furan-2-yl N/A Methanol-d₄
Deschloroketamine hydrochloride C₁₃H₁₇ClNO 239.7 Cyclohexanone, phenyl, methylamino ≥98% N/A
[6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride C₇H₁₃ClF₃NO 227.63 Oxan-2-yl, trifluoromethyl N/A N/A

*Note: The exact molecular weight and formula for this compound are inferred from analogs.

Key Findings from Comparative Analysis

Substituent Effects on Solubility: Oxolan-2-yl derivatives (e.g., [4-(Oxolan-2-ylmethoxy)phenyl]methanamine hydrochloride) exhibit enhanced solubility in polar aprotic solvents like DMSO due to the oxygen-rich tetrahydrofuran ring, compared to purely aromatic analogs like (4-Methylphenyl)(phenyl)methanamine hydrochloride . Furan-2-yl methanamine hydrochloride shows distinct ¹H NMR shifts (δ 8.21–3.85 ppm in methanol-d₄), reflecting the electron-rich furan ring’s influence on the amine’s chemical environment .

Purity and Stability :

  • High-purity analogs (≥95–98%) are prioritized in research settings, as seen in Deschloroketamine hydrochloride and [4-(Oxolan-2-ylmethoxy)phenyl]methanamine hydrochloride .

Pharmacological Relevance: Deschloroketamine hydrochloride, though structurally distinct (cyclohexanone core), shares a phenyl group and is studied for its NMDA receptor antagonism, suggesting that Oxolan-2-yl(phenyl)methanamine derivatives may similarly target central nervous system pathways .

Research Implications and Limitations

  • Synthetic Utility : The oxolan ring’s conformational flexibility may improve binding affinity in drug design compared to rigid aromatic systems .
  • Data Gaps: Limited melting point, boiling point, and solubility data for this compound necessitate further experimental characterization.
  • Safety Considerations: Related methanamine hydrochlorides require handling with NIOSH/MSHA-approved respirators and chemical-resistant gloves, as noted in safety protocols for analogous compounds .

Biological Activity

Oxolan-2-yl(phenyl)methanamine hydrochloride, a compound characterized by its oxolane ring and phenyl group, has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H14ClNC_{11}H_{14}ClN, with a molar mass of approximately 201.69 g/mol. The presence of the oxolane ring contributes to its unique chemical behavior, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This compound can modulate various cellular processes by acting as a ligand, thereby influencing signal transduction pathways and gene expression. Its mechanism involves:

  • Binding to Receptors : It can bind to neurotransmitter receptors, potentially affecting neurotransmission.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain pathogens.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence indicating it may inhibit tumor growth in vitro.
  • Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential neuroprotective benefits.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation of cancer cells
NeuroprotectiveModulation of neurotransmitter release

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines showed that treatment with this compound resulted in decreased cell viability and induced apoptosis. This highlights its potential role in cancer therapeutics.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
4-[(Oxolan-2-yl)methoxy]phenylmethanamineC_{12}H_{17}NOEnzyme inhibition
3-(Oxolan-2-ylmethoxy)phenylmethanamineC_{12}H_{17}NOAntimicrobial activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxolan-2-yl(phenyl)methanamine hydrochloride
Reactant of Route 2
Oxolan-2-yl(phenyl)methanamine hydrochloride

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